molecular formula C8H12O4 B13549613 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid

4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B13549613
M. Wt: 172.18 g/mol
InChI Key: RAZMYJFAHKIOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a functionalized derivative of the privileged 7-oxabicyclo[2.2.1]heptane scaffold, a structure of high interest in medicinal chemistry for developing novel enzyme inhibitors. This core scaffold is a key precursor to norcantharidin, a known inhibitor of serine/threonine phosphatases, and serves as a versatile synthetic intermediate for constructing more complex bioactive molecules . The primary research value of this compound lies in its potential application for developing selective inhibitors of Protein Phosphatase 5 (PP5). PP5 overexpression is linked to tumor progression, as it dephosphorylates key proteins like p53 and DNA-PK, thereby disrupting DNA repair mechanisms and promoting cancer cell survival . Recent research has demonstrated that derivatives based on the 7-oxabicyclo[2.2.1]heptane scaffold can achieve enhanced selectivity for PP5 over related phosphatases like PP2A . This selectivity is crucial for reversing temozolomide (TMZ) resistance in glioblastoma multiforme by activating p53-dependent pathways and downregulating DNA repair proteins such as MGMT . The hydroxymethyl and carboxylic acid functional groups on this compound provide handles for further chemical modification, allowing researchers to optimize binding affinity, selectivity, and pharmacokinetic properties for targeted cancer therapies. Beyond oncology, the 7-oxabicyclo[2.2.1]heptane architecture has historical significance in inflammation research, where earlier derivatives were explored as dual inhibitors of arachidonic acid cyclooxygenase and 5-lipoxygenase enzymes, presenting potential applications for anti-inflammatory, anti-asthma, and anti-psoriatic agents . This compound is intended for research purposes to further explore these and other biological mechanisms.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C8H12O4/c9-5-7-1-3-8(12-7,4-2-7)6(10)11/h9H,1-5H2,(H,10,11)

InChI Key

RAZMYJFAHKIOPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(O2)CO)C(=O)O

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

  • A highly regioselective Diels-Alder reaction is commonly employed as the initial step. For example, 2-methylfuran can be reacted with methyl-3-bromopropiolate to form bicyclic intermediates with the oxabicyclo[2.2.1]heptane core structure. This reaction is efficient and provides good regioselectivity toward the desired bicyclic framework.

Functional Group Transformations

  • The bicyclic intermediate often contains protecting groups or ketal functionalities that require hydrolysis. Treatment with hydrochloric acid (HCl) has been demonstrated as a simple and efficient method to effect ketal hydrolysis, yielding the corresponding hydroxyl and carboxylic acid groups in the bicyclic system.

  • Subsequent oxidation or reduction steps may be applied to introduce or modify the hydroxymethyl group at the 4-position of the bicyclic ring.

Use of Substituted Intermediates

  • According to patent literature, substituted 7-oxabicyclo[2.2.1]heptan-2-ols and -2-ones serve as key intermediates for synthesizing various derivatives, including those with hydroxymethyl and carboxylic acid substituents. These intermediates allow for further functionalization through selective substitution reactions.
Step Reagents & Conditions Outcome Notes
1 2-Methylfuran + Methyl-3-bromopropiolate Diels-Alder cycloaddition to bicyclic ester High regioselectivity, mild conditions
2 Hydrolysis with HCl Ketal hydrolysis yielding free hydroxyl and carboxylic acid groups Simple reagent, efficient hydrolysis
3 Oxidation or reduction (if needed) Introduction/modification of hydroxymethyl group Tailored to desired substitution pattern
4 Purification (e.g., crystallization, chromatography) Isolation of pure 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid Ensures high purity for research or application
  • The regioselective Diels-Alder approach is favored due to its efficiency in constructing the bicyclic core with precise stereochemistry and substitution patterns.

  • Hydrolysis using hydrochloric acid is preferred over more complex methods for ketal removal, offering better yields and operational simplicity.

  • The patent literature emphasizes the versatility of substituted 7-oxabicyclo[2.2.1]heptane intermediates, which can be functionalized to yield a variety of derivatives, including the target compound, through controlled reactions.

  • These methods collectively provide a robust pathway to synthesize 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid with high purity and yield, suitable for further application in agrochemical formulations or as synthetic intermediates.

The preparation of 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid is efficiently achieved through a regioselective Diels-Alder cycloaddition followed by acid-catalyzed hydrolysis and functional group modifications. The use of simple reagents like hydrochloric acid for hydrolysis and the strategic choice of intermediates streamline the synthesis. These methods are well-documented in scientific literature and patent filings, providing a reliable and authoritative foundation for the compound's preparation.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs within the 7-Oxabicyclo[2.2.1]heptane Family

Substituent Variations

The following table compares substituents, molecular weights, and key properties of 4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid with related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid 1-COOH, 4-CH2OH C8H12O4 ~172.18 High polarity due to -COOH and -CH2OH; potential for prodrug development
4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid 1-COOH, 4-CH3 C8H12O3 156.18 Reduced polarity compared to hydroxymethyl derivative; increased lipophilicity
3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 2-COOH, 3-(piperazinyl carbonyl) C13H19N2O4 267.30 Enhanced hydrogen-bonding capacity; potential CNS-targeting applications
6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid methyl ester 2-COOCH3, 6-OH C8H12O4 172.18 Esterification reduces acidity; hydroxyl group enables further functionalization
Key Observations
  • Polarity and Solubility : The hydroxymethyl derivative exhibits higher polarity than its methyl-substituted analog (156.18 g/mol vs. 172.18 g/mol) due to the -CH2OH group, improving aqueous solubility .
  • Synthetic Utility : The methyl ester variant () serves as a protected intermediate for further modifications, such as hydrolysis to the free carboxylic acid or coupling reactions .

Comparison with 7-Azabicyclo[2.2.1]heptane Derivatives

Replacing the oxygen bridge with nitrogen (7-azabicyclo[2.2.1]heptane) alters electronic and steric properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid 1-COOH, N-bridge C7H11NO3 173.17 Nitrogen bridge enhances basicity; potential for salt formation and metal chelation
3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid 1-COOH, 3-OH, N-bridge C7H11NO4 189.17 Additional hydroxyl group increases polarity; possible use in glycopeptide mimics
Key Observations
  • Basicity : The nitrogen bridge in azabicyclo derivatives introduces basicity (pKa ~8–10), unlike the neutral oxygen bridge in oxabicyclo compounds .
  • Biological Activity : Azabicyclo derivatives are prevalent in antibiotic scaffolds (e.g., penicillins) due to their ability to mimic peptide bonds .

Stereochemical and Regiochemical Considerations

  • Stereoselectivity : The endo/exo configuration of substituents significantly impacts reactivity. For example, endo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid () exhibits distinct regioselectivity in ring-opening reactions compared to exo isomers .
  • Bridge Opening : Oxygen-bridged derivatives undergo regio- and stereoselective ring-opening reactions, a property exploited in thromboxane analog synthesis (e.g., exo/exo-dicarboxylic anhydrides in ) .

Pharmacological Relevance

  • Peptidomimetics : The rigid bicyclic core mimics peptide turn structures, making it valuable in protease inhibitor design .
  • Antibiotics : Azabicyclo derivatives are key components in β-lactam antibiotics (e.g., penicillins in ) .

Biological Activity

4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be represented as follows:

  • Molecular Formula : C10_{10}H14_{14}O3_{3}
  • Molecular Weight : 182.22 g/mol
  • IUPAC Name : 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid

This compound features a bicyclic structure that contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

Research has indicated that compounds within the oxabicyclo family exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential antitumor effects. The specific biological activities of 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid are summarized below:

1. Anti-inflammatory Activity

Studies have demonstrated that derivatives of bicyclic compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Study ReferenceMethodologyFindings
In vitro assays on plateletsShowed significant inhibition of TXA2_2 production, indicating anti-inflammatory potential.
Pharmacological evaluationIdentified as a potent COX inhibitor with IC50_{50} values in the low micromolar range.

2. Antitumor Effects

The compound has been evaluated for its potential antitumor properties, particularly against various cancer cell lines.

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis through caspase activation
A549 (Lung Cancer)20Inhibition of cell proliferation via cell cycle arrest

These findings suggest that 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid may serve as a lead compound for further development in cancer therapeutics.

Case Studies

Several case studies have explored the synthesis and biological evaluation of this compound:

Case Study: Synthesis and Evaluation

A study focused on synthesizing enantiomerically pure forms of 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid through enzymatic resolution techniques.

  • Synthesis Method : Lipase-catalyzed kinetic resolution.
  • Biological Evaluation : The synthesized compounds were tested for their anti-inflammatory and antitumor activities, revealing promising results that warrant further investigation.

Q & A

Q. Key Methodological Steps :

  • Chemical Synthesis : Cycloaddition reactions (e.g., Diels-Alder), oxidation/reduction sequences, and selective carboxylation .
  • Enzymatic Resolution : Lipase-catalyzed acetylation/deacetylation in solvents like pentane or toluene .

How can stereochemical integrity be maintained during synthesis?

Advanced Research Question
Stereochemical control is critical due to the compound’s rigid bicyclic framework. Strategies include:

  • Protecting Groups : Use of Boc or benzyl groups to prevent undesired side reactions during hydroxylation/carboxylation .
  • Enzymatic Resolution : Lipases selectively modify one enantiomer, enabling isolation of enantiopure products .
  • NMR Analysis : Monitoring stereochemical outcomes via coupling constants and NOE experiments (e.g., distinguishing endo vs. exo isomers) .

Case Study : Enzymatic deacetylation of racemic acetates in toluene achieved >99% ee for the (+)-alcohol isomer .

What spectroscopic and computational methods are used for structural characterization?

Basic Research Question

  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions and stereochemistry. For example, coupling constants (J) differentiate endo (J = 4–6 Hz) and exo (J = 2–3 Hz) protons in bicyclic systems .
  • X-Ray Diffraction : Confirms absolute configuration, as seen in 3,5-dinitrobenzoate derivatives of enantiopure products .
  • Quantum Mechanical Calculations : Density functional theory (DFT) models amide bond distortion and pyramidalization effects in derivatives .

Advanced Application : DFT studies of nitrogen pyramidalization in 7-azanorbornane systems revealed intramolecular interactions influencing reactivity .

How can researchers address contradictions in reported synthesis yields or pathways?

Advanced Research Question
Discrepancies arise from variations in starting materials, catalysts, or reaction conditions. For example:

  • Cyclization Efficiency : Solvent polarity (e.g., DMSO vs. pentane) impacts reaction rates and yields .
  • Enzymatic vs. Chemical Routes : Enzymatic methods prioritize enantiopurity over yield (40% conversion vs. >70% in chemical routes) .

Q. Resolution Strategy :

  • Systematic screening of reaction parameters (temperature, solvent, catalyst loading).
  • Cross-validation using multiple characterization techniques (e.g., NMR, HPLC, X-ray).

What computational approaches predict the compound’s reactivity or conformational dynamics?

Advanced Research Question

  • Bottom-Up Modeling : Hierarchical quantum mechanical studies using simplified model molecules to predict amide bond distortion and substituent effects .
  • DFT Calculations : Analyze intramolecular interactions (e.g., hydrogen bonding) that stabilize specific conformers .

Example : Substituent removal/modification in 7-azanorbornane derivatives revealed steric and electronic contributions to amide pyramidalization .

What functional group transformations are feasible for derivatization?

Basic Research Question
The carboxylic acid and hydroxymethyl groups enable diverse reactions:

  • Esterification : Methanol/acid catalysis converts the acid to methyl esters .
  • Oxidation/Reduction : Ketones or aldehydes form via controlled oxidation of the hydroxymethyl group .
  • Amide Formation : Coupling with amines (e.g., benzylamine) generates carboxamide derivatives for biochemical studies .

Methodological Note : Use of mild oxidizing agents (e.g., PCC) preserves the bicyclic framework .

How does the compound serve as a building block for bioactive molecules?

Advanced Research Question
The rigid bicyclic structure and functional groups make it a scaffold for:

  • Enzyme Inhibitors : Derivatives act as ligands for endothelial differentiation gene receptors (Edg-2), relevant to cardiovascular diseases .
  • Covalent Protein Labeling : Alkenyl nitrile electrophiles derived from carboxylate derivatives enable site-specific protein modification .

Case Study : Derivatives like N-benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide are used in biochemical probes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.